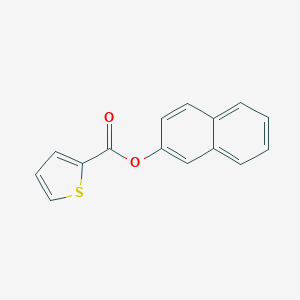![molecular formula C18H8BrCl3N2O2 B402895 5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione CAS No. 328272-64-6](/img/structure/B402895.png)
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a condensation reaction between an aromatic primary amine and a maleic anhydride derivative.
Chlorination: The chlorination of the phenylamino group is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms .
科学的研究の応用
5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as potential antipsychotic agents due to its interaction with dopamine receptors.
Biological Studies: The compound is studied for its potential to inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease research.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of 5-Bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets:
Dopamine Receptors: The compound modulates the activity of dopamine receptors, particularly the D2 receptor, which is implicated in various neurological disorders.
β-Amyloid Protein Aggregation: It inhibits the aggregation of β-amyloid proteins, potentially reducing the formation of plaques associated with Alzheimer’s disease.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(4-chloro-phenylamino)-benzo[f]isoindole-1,3-dione
- 5-Bromo-2-(2,3-dichloro-phenylamino)-benzo[f]isoindole-1,3-dione
- 5-Bromo-2-(4-fluoro-phenylamino)-benzo[f]isoindole-1,3-dione
Uniqueness
The combination of bromine and chlorine atoms in the structure provides a distinct set of chemical properties that differentiate it from other similar compounds .
特性
CAS番号 |
328272-64-6 |
|---|---|
分子式 |
C18H8BrCl3N2O2 |
分子量 |
470.5g/mol |
IUPAC名 |
5-bromo-2-(2,4,6-trichloroanilino)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H8BrCl3N2O2/c19-13-3-1-2-8-4-11-12(7-10(8)13)18(26)24(17(11)25)23-16-14(21)5-9(20)6-15(16)22/h1-7,23H |
InChIキー |
QMQQDFCSXAGPLB-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)NC4=C(C=C(C=C4Cl)Cl)Cl |
正規SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)NC4=C(C=C(C=C4Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


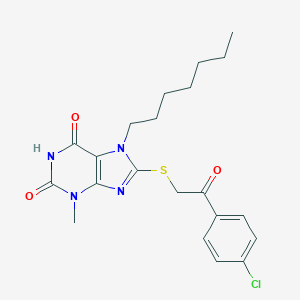
![4-[4-(Dimethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B402813.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(4-methoxy-2-nitroanilino)ethyl]carbamate](/img/structure/B402814.png)
![1-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B402815.png)
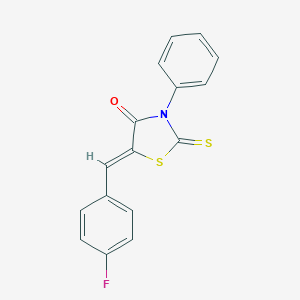
![N-(2,4-Dimethoxy-phenyl)-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide](/img/structure/B402821.png)

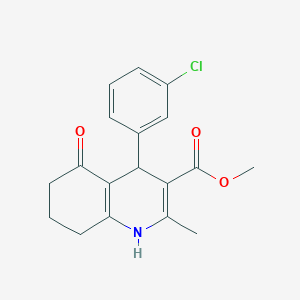
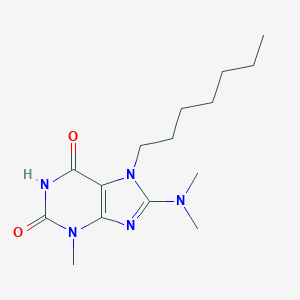
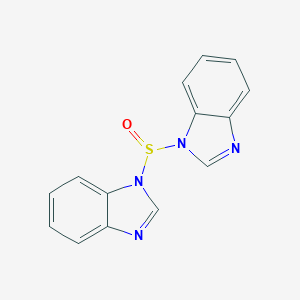
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B402832.png)
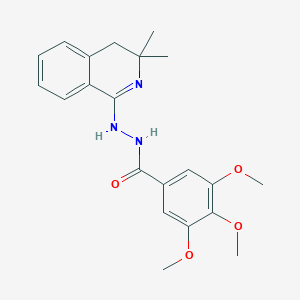
![2-(4-{1-[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B402836.png)
